molecular formula C27H34F2O7 B15288083 [(1S,2S,4R,6R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-8-(2-hydroxyacetyl)-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-11-yl] acetate

[(1S,2S,4R,6R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-8-(2-hydroxyacetyl)-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-11-yl] acetate

Cat. No.: B15288083
M. Wt: 508.5 g/mol
InChI Key: UOSHEQUPXVUQJA-BAUQNORZSA-N
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Description

The compound [(1S,2S,4R,6R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-8-(2-hydroxyacetyl)-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[108002,904,8013,18]icosa-14,17-dien-11-yl] acetate is a complex organic molecule characterized by its unique pentacyclic structure This compound is notable for its multiple chiral centers and the presence of functional groups such as fluoro, hydroxyacetyl, and acetate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,2S,4R,6R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-8-(2-hydroxyacetyl)-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-11-yl] acetate involves multiple steps, starting from simpler organic molecules. The key steps typically include:

  • Formation of the pentacyclic core through a series of cyclization reactions.
  • Introduction of the fluoro groups via selective fluorination.
  • Addition of the hydroxyacetyl group through an acylation reaction.
  • Final acetylation to introduce the acetate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyacetyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The fluoro groups can be reduced to hydrogen atoms under specific conditions.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the acetate group.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of new compounds with different functional groups replacing the acetate.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s ability to interact with various biomolecules can be explored. It may serve as a probe to study enzyme mechanisms or as a potential lead compound in drug discovery.

Medicine

The compound’s structural features suggest potential pharmacological activities. It could be investigated for its efficacy in treating diseases or as a template for designing new therapeutic agents.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of [(1S,2S,4R,6R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-8-(2-hydroxyacetyl)-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-11-yl] acetate involves its interaction with specific molecular targets. The fluoro groups may enhance binding affinity to certain enzymes or receptors, while the hydroxyacetyl and acetate groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • [(1S,2S,4R,6R,8S,9S,11S,12R,13S)-12-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-pyridin-3-yl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one]
  • [(1S,2S,4R,6R,8S,9S,11S,12R,13S)-6-cyclohexyl-12-fluoro-11-hydroxy-9,13-dimethyl-8-(2-methylsulfanylacetyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one]

Uniqueness

The presence of the difluoro groups and the specific arrangement of functional groups in [(1S,2S,4R,6R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-8-(2-hydroxyacetyl)-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-11-yl] acetate make it unique compared to similar compounds. These structural features may confer distinct chemical reactivity and biological activity, making it a compound of interest for further research and development.

Properties

Molecular Formula

C27H34F2O7

Molecular Weight

508.5 g/mol

IUPAC Name

[(1S,2S,4R,6R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-8-(2-hydroxyacetyl)-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-11-yl] acetate

InChI

InChI=1S/C27H34F2O7/c1-5-6-23-35-21-11-16-17-10-19(28)18-9-15(32)7-8-24(18,3)26(17,29)22(34-14(2)31)12-25(16,4)27(21,36-23)20(33)13-30/h7-9,16-17,19,21-23,30H,5-6,10-13H2,1-4H3/t16-,17-,19-,21+,22-,23+,24-,25-,26-,27+/m0/s1

InChI Key

UOSHEQUPXVUQJA-BAUQNORZSA-N

Isomeric SMILES

CCC[C@@H]1O[C@@H]2C[C@H]3[C@@H]4C[C@@H](C5=CC(=O)C=C[C@@]5([C@]4([C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)OC(=O)C)F)C)F

Canonical SMILES

CCCC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)OC(=O)C)F)C)F

Origin of Product

United States

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